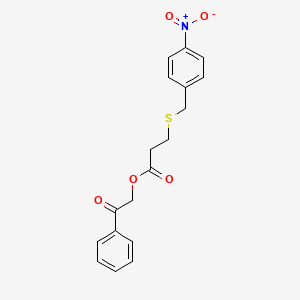

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" involves base-promoted rearrangements and nucleophilic substitution reactions. For example, the base-catalyzed rearrangement of 2-(2-nitro-, 4-nitro-, and 4-cyanobenzyloxy)tropones smoothly yields corresponding 2-[(aryl)hydroxymethyl]tropones, showcasing a method that could be applicable to the synthesis of compounds with similar structural motifs (H. Takeshita, A. Mori, H. Suizu, 1987).

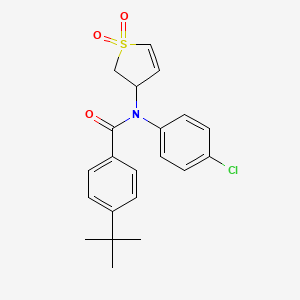

Molecular Structure Analysis

The molecular structure of compounds akin to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" has been characterized using various techniques such as X-ray crystallography. For instance, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been determined, providing insight into the arrangement of atoms and the overall geometry of these molecules (F. Iwasaki, Y. Masuko, Sachiko Monma, Toshiya Watanabe, K. Mutai, 1988).

Chemical Reactions and Properties

The chemical reactions involving "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" and similar compounds can vary widely, from rearrangements to nucleophilic substitutions. The versatility in the reactivity of these compounds is exemplified by studies on the photochemical reactions of 2-nitrobenzyl compounds, which form 2-nitroso hydrates through dual proton transfer, highlighting the complex behavior these molecules can exhibit under different conditions (M. Gáplovský, Yuri V. Il’ichev, Yavor Kamdzhilov, S. V. Kombarova, M. Mac, M. Schwörer, J. Wirz, 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific data for "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" was not found, similar compounds have been studied for their photoelectric properties and potential sensing abilities, indicating the importance of physical properties in determining their applications (Y. Hou, Jian Song, F. Bai, Y. Xing, 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of these compounds. Research into the influence of ion pairing, steric effects, and specific interactions on the reactivity of thioanions with chloronitrobenzenes provides valuable insights into the chemical behavior of similar compounds (S. Montanari, C. Paradisi, G. Scorrano, 1991).

Aplicaciones Científicas De Investigación

Light-Switchable Polymer Synthesis

A study by Sobolčiak et al. (2013) describes the synthesis of a cationic polymer using a photolabile o-nitrobenzyl carboxymethyl pendant moiety, which transforms to a zwitterionic form upon UV irradiation. This feature allows for the condensation and release of double-strand DNA, as well as switching the antibacterial activity of the polymer, demonstrating potential in biomedical applications and materials science (Sobolčiak et al., 2013).

Time-Resolved Studies of ATP-Requiring Biological Systems

McCray et al. (1980) utilized 2-nitrobenzyl derivatives in the synthesis of "caged ATP" for time-resolved studies of ATP-requiring biological systems. This approach offers significant potential for structural and kinetic studies in biology, expanding the understanding of complex biological processes (McCray et al., 1980).

Postpolymerization Surface Modification

Hensarling et al. (2013) report the use of photolabile protection chemistry for postpolymerization surface modification. This method provides pendent thiol functionality along the polymer brush backbone, enabling a wide range of thiol-mediated transformations. Such techniques are crucial in creating functional polymer surfaces with potential applications in material science and engineering (Hensarling et al., 2013).

Synthesis and Bioactivity Studies

Chen et al. (2007) synthesized novel compounds, including 3-nitrobenzyl-2-oxo-glutaric acid, and studied their bioactivities. This research contributes to the understanding of biochemical interactions and potential therapeutic applications of such compounds (Chen et al., 2007).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with similar compounds would depend on various factors, including the specific compound, its concentration, the context in which it is used, and the individual’s exposure to it . Therefore, it’s crucial to refer to the relevant safety data sheets and guidelines when handling these compounds.

Direcciones Futuras

Propiedades

IUPAC Name |

phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPSKOBFDBSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCSCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)